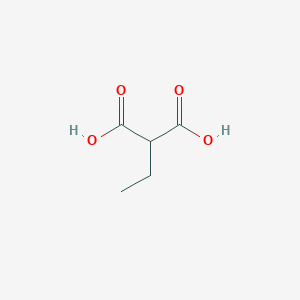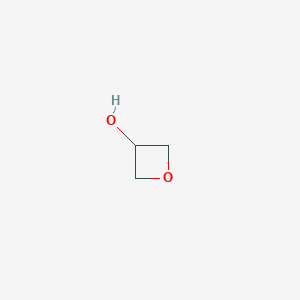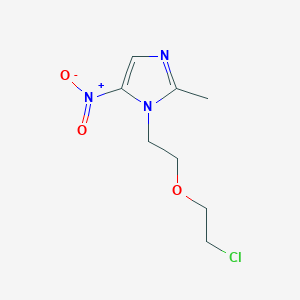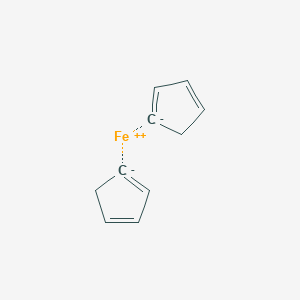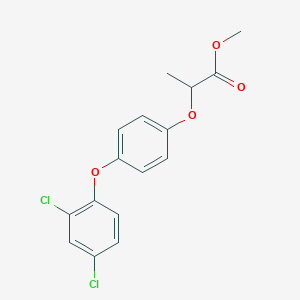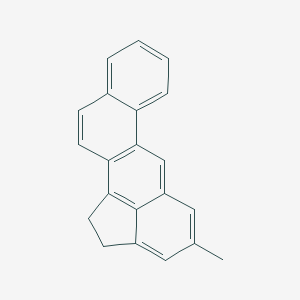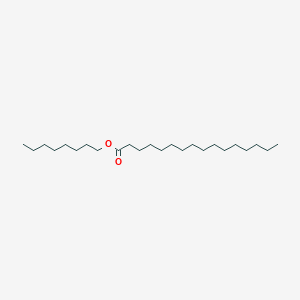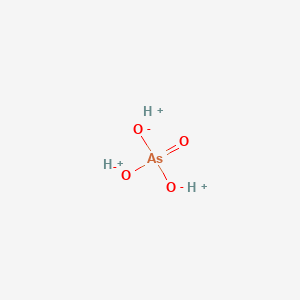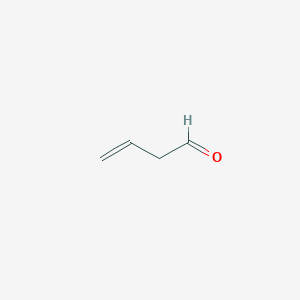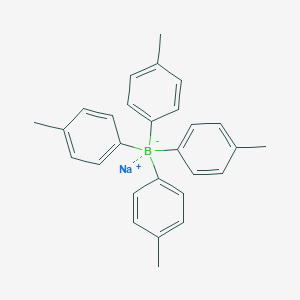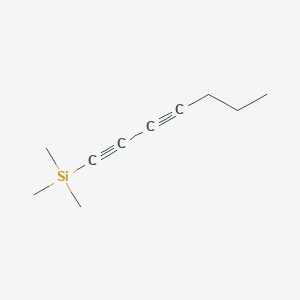
Hepta-1,3-diynyl(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-1,3-diynyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is a silane derivative that is used for its unique properties and functions. This compound is a colorless liquid that is soluble in organic solvents. It is a highly reactive compound that is used in various chemical reactions.
Mécanisme D'action
The mechanism of action of hepta-1,3-diynyl(trimethyl)silane is not fully understood. However, it is believed that it reacts with various nucleophiles such as water, alcohols, and amines. The reaction results in the formation of various organic compounds. Hepta-1,3-diynyl(trimethyl)silane is also believed to react with various electrophiles such as halogens and carbonyl compounds. The reaction results in the formation of various organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of hepta-1,3-diynyl(trimethyl)silane are not well studied. However, it is believed that it is not toxic to humans and animals. It is also believed that it does not have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its unique properties and functions. It is a highly reactive compound that can be used in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds. The limitations of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its high reactivity and instability. It requires careful handling and storage. It is also a relatively expensive compound.
Orientations Futures
There are several future directions for the use of hepta-1,3-diynyl(trimethyl)silane in scientific research. One direction is the development of new materials using hepta-1,3-diynyl(trimethyl)silane. Siloxane polymers and organosilicon compounds have unique properties and are used in various applications. Another direction is the use of hepta-1,3-diynyl(trimethyl)silane in the development of new drugs. The unique properties of hepta-1,3-diynyl(trimethyl)silane can be used to develop drugs that target specific diseases. Another direction is the use of hepta-1,3-diynyl(trimethyl)silane in the development of new catalysts. The high reactivity of hepta-1,3-diynyl(trimethyl)silane can be used to develop catalysts that are more efficient and selective.
Conclusion:
Hepta-1,3-diynyl(trimethyl)silane is a highly reactive and versatile compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and the development of new materials. The mechanism of action and biochemical and physiological effects of hepta-1,3-diynyl(trimethyl)silane are not well studied. However, it is believed that it is not toxic to humans and animals and does not have any significant effects on the environment. The advantages of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its unique properties and functions. The limitations of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its high reactivity and instability. There are several future directions for the use of hepta-1,3-diynyl(trimethyl)silane in scientific research, including the development of new materials, drugs, and catalysts.
Méthodes De Synthèse
The synthesis of hepta-1,3-diynyl(trimethyl)silane involves the reaction of trimethylsilylacetylene with 1,3-dibromo-5,5-dimethylhydantoin. This reaction results in the formation of hepta-1,3-diynyl(trimethyl)silane. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of hepta-1,3-diynyl(trimethyl)silane can be increased by optimizing the reaction conditions.
Applications De Recherche Scientifique
Hepta-1,3-diynyl(trimethyl)silane is widely used in scientific research. It is used as a reagent in various chemical reactions. It is used in the synthesis of various organic compounds. It is also used in the development of new materials. Hepta-1,3-diynyl(trimethyl)silane is used in the synthesis of siloxane polymers. These polymers have unique properties and are used in various applications such as coatings, adhesives, and sealants. Hepta-1,3-diynyl(trimethyl)silane is also used in the synthesis of organosilicon compounds. These compounds have applications in various fields such as medicine, electronics, and agriculture.
Propriétés
Numéro CAS |
19024-47-6 |
|---|---|
Nom du produit |
Hepta-1,3-diynyl(trimethyl)silane |
Formule moléculaire |
C10H16Si |
Poids moléculaire |
164.32 g/mol |
Nom IUPAC |
hepta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C10H16Si/c1-5-6-7-8-9-10-11(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
YIHFGRVPDLKPJW-UHFFFAOYSA-N |
SMILES |
CCCC#CC#C[Si](C)(C)C |
SMILES canonique |
CCCC#CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



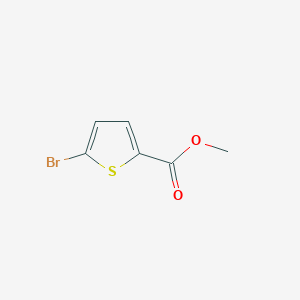
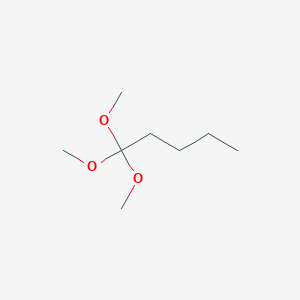
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
